Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate
Description
Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate is a quinoline-derived compound characterized by a 2-methyl substituent at position 2, a phenoxyacetamido group at position 4, and an ethyl ester at position 4. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and P-glycoprotein inhibition properties . The phenoxyacetamido group in this compound may enhance binding affinity to biological targets due to its hydrogen-bonding capability and aromatic interactions.
Properties
IUPAC Name |
ethyl 2-methyl-4-[(2-phenoxyacetyl)amino]quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-26-21(25)15-9-10-18-17(12-15)19(11-14(2)22-18)23-20(24)13-27-16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFOPXWMGMDBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate, often involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Other methods include the use of nano ZnO as a mild, non-volatile, non-corrosive, and efficient catalyst under solvent-free conditions . These methods avoid the use of hazardous acids or bases and harsh reaction conditions.
Industrial Production Methods: Industrial production of quinoline derivatives can be achieved through various catalytic processes. For example, the Friedlaender condensation method uses 2-aminobenzophenone and ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid to form ethyl 2-methyl-4-phenyl-3-quinoline carboxylate . This method is efficient and provides high yields.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, nano ZnO, and silver salts of heteropoly acids . Reaction conditions often involve solvent-free environments, mild temperatures, and the use of environmentally benign catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Friedlaender condensation method produces ethyl 2-methyl-4-phenyl-3-quinoline carboxylate .
Scientific Research Applications
Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituent type, position, and ester groups. Key comparisons include:
Table 1: Substituent and Molecular Weight Comparison
*Calculated based on molecular formula.
Key Observations:
- Substituent Position: The 4-position is critical. The phenoxyacetamido group in the target compound contrasts with methoxy (), chloro (), or piperidinyl-oxoethoxy () groups, altering electronic and steric profiles.
- Biological Implications: The phenoxyacetamido group may enhance target binding via π-π stacking and hydrogen bonding, whereas chloro or methoxy groups prioritize hydrophobic interactions .
Physicochemical Properties
- Solubility : Ethyl esters (target compound) are less water-soluble than methyl esters but more lipid-soluble, favoring blood-brain barrier penetration .
- Thermal Stability : Crystallographic studies (e.g., ) suggest that substituents like chloro or methoxy increase melting points compared to amide-bearing derivatives.
Biological Activity
Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-methylquinoline-6-carboxylic acid derivatives with phenoxyacetic acid under acidic conditions. The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Key Steps in Synthesis
- Starting Materials : 2-Methylquinoline-6-carboxylic acid and phenoxyacetic acid.
- Reaction Conditions : Acid-catalyzed condensation.
- Characterization : NMR, IR, and mass spectrometry.
Antiviral Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antiviral properties, particularly against Hepatitis B Virus (HBV). This compound has been shown to inhibit HBV replication effectively in vitro.
Table 1: Antiviral Activity of Quinoline Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 10 | Inhibition of HBV replication |
| Methyl 4-hydroxy-2-thioxoquinoline derivatives | 5 | DNA gyrase inhibition |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using the MCF-7 breast cancer cell line demonstrated significant cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin.
Table 2: Anticancer Activity Against MCF-7 Cell Line
| Compound | IC50 (µM) | Reference Compound | Mechanism of Action |
|---|---|---|---|
| This compound | 15 | Doxorubicin (20) | Induction of apoptosis |
| Other quinoline derivatives | Varies | - | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound disrupts the HBV life cycle by inhibiting key enzymes involved in viral replication.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.
Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of various quinoline derivatives, including this compound. The results showed a strong correlation between structure and activity, with the compound demonstrating a potent inhibitory effect on HBV replication at low micromolar concentrations .
Study 2: Anticancer Properties
In another investigation, the anticancer effects were assessed using MTT assays on MCF-7 cells. The results indicated that the compound not only inhibited cell growth but also enhanced apoptotic markers, suggesting its potential as a therapeutic agent against breast cancer .
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 2-methyl-4-(2-phenoxyacetamido)quinoline-6-carboxylate, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Quinoline Core Formation : Start with a Gould–Jacob or Pfitzinger reaction to construct the quinoline scaffold. For example, condensation of substituted anthranilic acid derivatives with β-keto esters under acidic conditions (e.g., concentrated H₂SO₄) .
Amidation : React the intermediate (e.g., 4-aminoquinoline derivative) with phenoxyacetyl chloride in anhydrous acetonitrile under reflux (8–12 hours) .
Esterification : Use ethanol and catalytic sulfuric acid to esterify carboxylic acid intermediates, as described in analogous quinoline syntheses .
Yield Optimization :
- Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1 v/v) .
- Purify via column chromatography (silica gel, petroleum ether:ethyl acetate gradient) .
- Improve crystallinity by slow solvent evaporation (e.g., ethanol/water mixtures) to obtain block-shaped crystals .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMQC to resolve overlapping signals, particularly for the quinoline ring protons and phenoxyacetamido side chain .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the ester and amide groups .
- IR Spectroscopy : Identify key functional groups (C=O at ~1700 cm⁻¹ for ester/amide, N-H stretch at ~3300 cm⁻¹) .
Resolving Discrepancies : - Cross-validate with X-ray crystallography (if single crystals are obtained) to resolve ambiguities in stereochemistry or bond lengths .
- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s antimicrobial activity?
Methodological Answer:
Analog Synthesis : Modify the (i) phenoxyacetamido group (e.g., halogen substitution, chain elongation) and (ii) quinoline ester moiety (e.g., replace ethyl with bulkier esters) .
Biological Assays :
- MIC Testing : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution (CLSI guidelines) .
- Biofilm Inhibition : Quantify biofilm biomass via crystal violet staining after 24-hour exposure .
Computational Modeling : Perform molecular docking (e.g., with C. albicans CYP51) to correlate substituent effects with binding affinity .
Q. What crystallization conditions are optimal for X-ray diffraction studies, and how are conformational ambiguities addressed?
Methodological Answer:
Q. How can conflicting data on biological activity (e.g., potency vs. toxicity) be resolved in preclinical studies?
Methodological Answer:
Dose-Response Analysis : Perform IC₅₀/LC₅₀ assays (MTT/Resazurin) to establish therapeutic indices .
Metabolic Stability : Assess hepatic clearance using microsomal incubations (CYP450 isoforms) to identify toxic metabolites .
Structural Optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce logP and mitigate off-target effects .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
Methodological Answer:
- Continuous Flow Reactors : Improve reproducibility for amidation/esterification steps by controlling residence time and temperature .
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to remove byproducts (e.g., unreacted phenoxyacetyl chloride) .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor reaction endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
